Anti-inflammatory agent 9

Description

Preclinical studies highlight its efficacy in reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and oxidative stress markers, positioning it as a candidate for treating conditions like rheumatoid arthritis, acute lung injury, and chronic inflammatory diseases .

Properties

Molecular Formula |

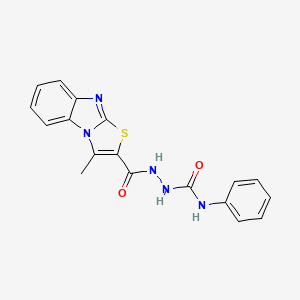

C18H15N5O2S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1-[(1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonyl)amino]-3-phenylurea |

InChI |

InChI=1S/C18H15N5O2S/c1-11-15(26-18-20-13-9-5-6-10-14(13)23(11)18)16(24)21-22-17(25)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,19,22,25) |

InChI Key |

ZAIXJKNFYYBUFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 9 typically involves a multi-step process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This method ensures high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anti-inflammatory agent 9 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.

Biology: It serves as a tool for studying inflammatory pathways and the role of specific mediators in inflammation.

Medicine: It is investigated for its potential to treat various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Industry: It is used in the formulation of anti-inflammatory drugs and topical creams.

Mechanism of Action

Anti-inflammatory agent 9 exerts its effects by inhibiting key enzymes involved in the inflammatory process. It targets cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, lipid compounds that mediate inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Efficacy and Mechanisms of Action

Key Findings :

- CSTCF(G) Nanocomposite demonstrates superior anti-inflammatory activity (IC50 = 50.7 μM) compared to its chemically synthesized counterpart (IC50 = 87.7 μM) and diclofenac sodium .

- Compound 3h exhibits nanomolar-range potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with additional antioxidant effects, suggesting multifunctional applications in neurodegenerative and inflammatory diseases .

- Ya-s11 shows promise in rheumatoid arthritis models by attenuating MMP-9 and TNF-α expression, paralleling Agent 9’s proposed mechanisms .

- Dexamethasone remains a benchmark for immunosuppression but lacks the targeted anti-oxidative properties observed in newer agents like Agent 9 .

Key Findings :

- CSTCF(G) shows selective toxicity against MCF-7 cancer cells (IC50 = 75 μM) but is safer in normal keratinocytes (HaCaT) at >100 μM .

- Compound 3h balances high efficacy with moderate cytotoxicity, suggesting a wider therapeutic window than traditional NSAIDs .

- Dexamethasone’s systemic side effects highlight the need for safer alternatives like Agent 9, which may leverage targeted pathways to minimize off-target risks .

Structural and Functional Advantages

- This compound vs. CSTCF Nanocomposites: Agent 9’s small-molecule design may offer better bioavailability than nanoparticle-based systems like CSTCF(G), which require specialized delivery mechanisms .

- Agent 9 vs. Hybrid Molecules (e.g., 3h) : While 3h combines anti-inflammatory and neuroprotective effects, Agent 9’s focus on NF-κB/MAPK inhibition could provide broader applicability in autoimmune diseases .

- Agent 9 vs. Natural Derivatives (e.g., Ya-s11) : Marine-derived Ya-s11 has demonstrated in vivo efficacy in arthritis, but scalability and synthesis challenges favor synthetic agents like Agent 9 .

Q & A

Q. What established in vivo models are suitable for initial screening of Anti-inflammatory Agent 9, and what endpoints validate efficacy?

- Methodological Answer : Systematic reviews recommend rodent models such as the cotton pellet-induced granuloma model (for chronic inflammation) and rat air pouch models (for acute inflammation). Key endpoints include granuloma mass reduction, leukocyte infiltration, and cytokine quantification (e.g., TNF-α, IL-6) via ELISA. Histopathological analysis of tissue repair and edema reduction are critical for validation .

Q. Which cellular assays reliably assess this compound’s activity in vitro?

- Methodological Answer : Use RAW 264.7 macrophages or human keratinocytes (HaCaT) stimulated with LPS/UVB to model inflammation. Measure:

- NF-κB activation via luciferase reporter assays or Western blot (IκB phosphorylation).

- Pro-inflammatory cytokines (TNF-α, IL-1β) via ELISA.

- Oxidative stress markers (ROS, HO-1) using fluorescence probes (e.g., DCFH-DA) .

Q. How should dose-response experiments be designed for this compound across models?

- Methodological Answer :

- In vitro : Test a logarithmic concentration range (e.g., 1–100 μM) with controls (e.g., dexamethasone). Assess cell viability (MTT assay) to exclude cytotoxicity.

- In vivo : Use escalating doses (e.g., 10–100 mg/kg) in rodent models. Include time-course studies (e.g., 3–30 days) to evaluate acute vs. chronic effects. Reference concentration-dependent NF-κB inhibition and TGF-β1 upregulation observed in propolis studies .

Advanced Research Questions

Q. How can contradictions in mechanistic data (e.g., NF-κB inhibition vs. Nrf2/HO-1 activation) be resolved?

- Methodological Answer :

- Perform pathway crosstalk analysis using inhibitors (e.g., PI3K/Akt inhibitors) or CRISPR-knockout models.

- Use transcriptomic profiling (RNA-seq) to identify upstream regulators (e.g., Keap1/Nrf2 vs. TLR4/MyD88).

- Reference studies on hispolon, which simultaneously inhibits NF-κB and activates Nrf2 via oxidative stress modulation .

Q. What computational strategies predict multi-target interactions of this compound?

- Methodological Answer :

- Pharmacophore modeling (e.g., PharmaGist) to identify structural motifs targeting COX-2 or TNF-α.

- Molecular docking (AutoDock Vina) against crystallized targets (e.g., PDB: 4COX for COX-2).

- Network pharmacology to map compound-protein interactions across inflammatory pathways .

Q. How do multi-omics approaches enhance understanding of this compound’s mode of action?

- Methodological Answer :

- Transcriptomics : Identify differentially expressed genes (e.g., MMPs, VEGF) in chronic inflammation models.

- Proteomics : Quantify pathway-specific phosphoproteins (e.g., ERK, JNK) via mass spectrometry.

- Metabolomics : Profile anti-inflammatory metabolites (e.g., resolvins) in serum/tissue .

Q. What validation methods address off-target effects in cytokine profiling studies?

- Methodological Answer :

- Selective pathway inhibition : Use small-molecule inhibitors (e.g., SB203580 for p38 MAPK) to isolate target effects.

- Multiplex assays : Simultaneously quantify 20+ cytokines (Luminex) to distinguish specific vs. broad-spectrum inhibition.

- Knockdown/knockout models : Validate using siRNA targeting suspected off-target mediators (e.g., TRAF6) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in this compound’s efficacy across species (e.g., murine vs. human cells)?

- Methodological Answer :

- Conduct cross-species receptor homology analysis (e.g., TLR4 conservation).

- Validate findings in humanized mouse models or 3D organoids.

- Compare pharmacokinetics (e.g., metabolic stability in human liver microsomes) to rule out species-specific bioavailability issues .

Q. What statistical approaches reconcile variability in high-throughput screening data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.